molecular formula C17H16O5 B017227 2',4'-Dihydroxy-4,6'-dimethoxychalcone CAS No. 56121-44-9

2',4'-Dihydroxy-4,6'-dimethoxychalcone

Cat. No. B017227
CAS RN: 56121-44-9
M. Wt: 300.3 g/mol
InChI Key: YROJPKUFDFWHAO-VMPITWQZSA-N
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Description

Synthesis Analysis

The synthesis of 2',4'-Dihydroxy-4,6'-dimethoxychalcone involves selective methylation, methoxymethylation, condensation, reduction, and deprotective group removal from 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde, achieving a yield of 40% (Li-cong, 2007). This process highlights the compound's complex synthesis pathway, illustrating the intricate steps required to introduce specific functional groups at desired positions on the molecule.

Molecular Structure Analysis

The molecular structure of 2',4'-Dihydroxy-4,6'-dimethoxychalcone and related compounds has been elucidated through various structural determination methods. The crystal structure determination of a closely related compound, 2',6'-dihydroxy-2,4,6-trimethoxychalcone, revealed the presence of intramolecular hydrogen-bonding, showcasing the compound's ability to form stable conformations due to its functional groups (Miles, Main, & Nicholson, 1989).

Chemical Reactions and Properties

2',4'-Dihydroxy-4,6'-dimethoxychalcone exhibits notable reactivity due to its α,β-unsaturated carbonyl system, which is a common feature among chalcones that allows for various chemical transformations. The compound has been explored for its potential as a tyrosinase inhibitor, with structural activity relationship studies indicating that certain hydroxyl and methoxy substituents significantly affect its inhibitory activity (Nishida, Hong, & Kawabata, 2007).

Scientific Research Applications

  • Anti-inflammatory Properties : This compound from Melodorum fruticosum leaves significantly inhibits IL-8 release and TNF-α production in human neutrophils, indicating potential anti-inflammatory applications (Engels et al., 2018).

  • Enzyme Induction : It induces phase II enzyme quinone reductase activity in cultured Hepa lclc7 mouse hepatoma cells (Gu et al., 2002).

  • Antitumor Activity : 2',4'-Dihydroxy-4,6'-dimethoxychalcone shows potential for antitumor activity by affecting microtubules and causing mitotic catastrophe in MCF-7 breast cancer cells (Masawang et al., 2014).

  • Synthetic Applications : This compound is used in synthesizing various isoflavones, including natural isoflavones, making it valuable in chemical synthesis (Horie et al., 1996).

  • Neuroprotective Effects : Demonstrated protective effects against glutamate neurotoxicity in rat primary cortical cultures by activating the Nrf2-ARE pathway and increasing reduced GSH levels (Taguchi et al., 2020).

  • Antibacterial Activity : Exhibits antibacterial activities, as shown in studies with compounds found in Ellipeia cuneifolia (Yusof et al., 2015).

  • Cytotoxic Properties : Identified as a cytotoxic natural product with potential anticancer applications (Amor et al., 2007).

properties

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROJPKUFDFWHAO-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dihydroxy-4,6'-dimethoxychalcone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential anti-inflammatory effects of 2',4'-dihydroxy-4,6'-dimethoxychalcone?

A1: Research suggests that 2',4'-dihydroxy-4,6'-dimethoxychalcone demonstrates inhibitory effects on pro-inflammatory pathways in human neutrophils []. Specifically, it has shown significant inhibition of both interleukin-8 (IL-8) release and tumor necrosis factor alpha (TNF-α) production. These findings highlight its potential as an anti-inflammatory agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Q2: In which plant species has 2',4'-dihydroxy-4,6'-dimethoxychalcone been identified?

A2: 2',4'-Dihydroxy-4,6'-dimethoxychalcone has been isolated and identified in several plant species. These include:

  • Melodorum fruticosum: This plant, traditionally used for medicinal purposes, yielded 2',4'-dihydroxy-4,6'-dimethoxychalcone as one of its active constituents [].
  • Goniothalamus gardneri: This species from the Annonaceae family also contains 2',4'-dihydroxy-4,6'-dimethoxychalcone [].
  • Ellipeia cuneifolia: This plant, known for its diverse chemical constituents, also features 2',4'-dihydroxy-4,6'-dimethoxychalcone [].

Q3: Beyond anti-inflammatory activity, are there other potential bioactivities associated with 2',4'-dihydroxy-4,6'-dimethoxychalcone?

A3: While anti-inflammatory effects are a key focus, 2',4'-dihydroxy-4,6'-dimethoxychalcone also demonstrates antibacterial activity []. This suggests a broader potential for this compound in various therapeutic applications. Further research is needed to explore these properties in detail.

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